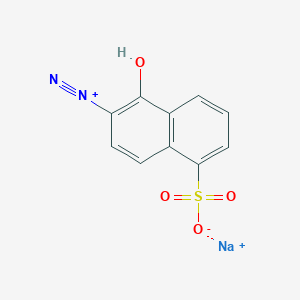
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate is a diazonium salt derived from naphthalene. It is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of a diazonium group, a hydroxyl group, and a sulfonate group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be synthesized through the diazotization of 1-hydroxy-5-sodiosulfo-2-naphthylamine. The process involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the synthesis of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: Often involve copper(I) salts as catalysts in the presence of the desired substituent.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed:
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Substituted Naphthalenes: Formed through substitution reactions.
Aminonaphthalenes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium primarily involves its diazonium group. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In substitution reactions, the diazonium group is replaced by other substituents through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents.
Comparación Con Compuestos Similares
Sodium;6-diazonio-5-hydroxynaphthalene-1-sulfonate can be compared with other diazonium salts such as:
1-Hydroxy-4-sodiosulfo-2-naphthalenediazonium: Similar structure but with the sulfonate group in a different position.
1-Hydroxy-3-sodiosulfo-2-naphthalenediazonium: Another positional isomer with different reactivity.
1-Hydroxy-5-chloro-2-naphthalenediazonium: Contains a chloro substituent instead of a sulfonate group.
The uniqueness of 1-hydroxy-5-sodiosulfo-2-naphthalenediazonium lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Propiedades
Número CAS |
19361-54-7 |
|---|---|
Fórmula molecular |
Cl2H6O11Sr |
Peso molecular |
0 |
Sinónimos |
1-Hydroxy-5-sodiosulfo-2-naphthalenediazonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


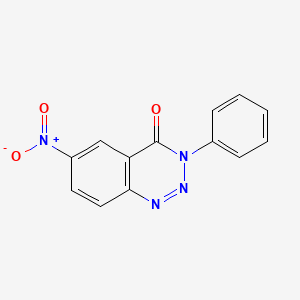
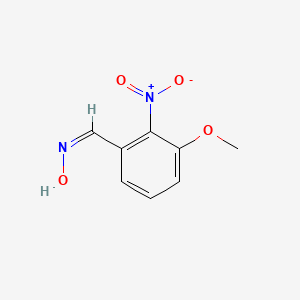

![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)

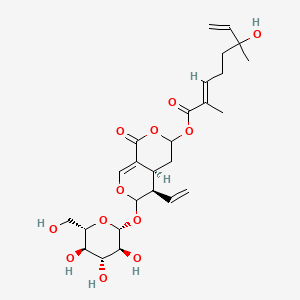

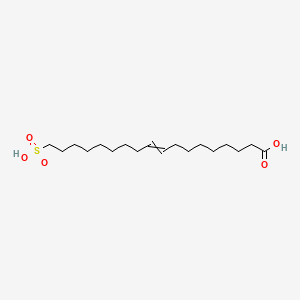
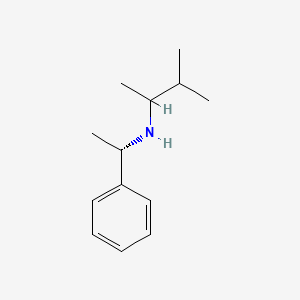
![4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline](/img/structure/B1175573.png)
